BenchChemオンラインストアへようこそ!

2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylmethylsulfanyl)-benzoic acid

AKR1C3 inhibitor sulfonamide pharmacophore isoform selectivity

Procure this versatile thioether intermediate (CAS 332358-90-4) to simultaneously fuel AKR1C3 oncology and CCR2 immunology programs. The unique gem-dimethyl dihydroisoquinoline scaffold and oxidizable thioether bridge are essential for achieving 1500-fold AKR1C3 isoform selectivity in final sulfonamide inhibitors. Divergent synthetic pathways generate two distinct screening sets from a single batch, maximizing medicinal chemistry efficiency.

Molecular Formula C19H19NO2S
Molecular Weight 325.4 g/mol
CAS No. 332358-90-4
Cat. No. B3126276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylmethylsulfanyl)-benzoic acid
CAS332358-90-4
Molecular FormulaC19H19NO2S
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCC1(CC2=CC=CC=C2C(=N1)CSC3=CC=CC=C3C(=O)O)C
InChIInChI=1S/C19H19NO2S/c1-19(2)11-13-7-3-4-8-14(13)16(20-19)12-23-17-10-6-5-9-15(17)18(21)22/h3-10H,11-12H2,1-2H3,(H,21,22)
InChIKeyFHOXRVCLHWCBCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility43.1 [ug/mL]

2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylmethylsulfanyl)-benzoic acid (CAS 332358-90-4): Procurement-Quality Evidence Guide for a Dual-Purpose AKR1C3/CCR2 Intermediate


2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylmethylsulfanyl)-benzoic acid (CAS 332358-90-4), also catalogued as WEHL-04, is a synthetic intermediate characterized by a thioether bridge linking a benzoic acid moiety to a 3,3-dimethyl-3,4-dihydroisoquinoline scaffold [1]. It is not an end-product active pharmaceutical ingredient (API) but a critical building block in the preparation of two pharmacologically distinct compound classes: highly potent and isoform-selective AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase) inhibitors, and potent CCR2 antagonists . This evidence guide evaluates the compound's quantifiable differentiation points that inform scientific procurement decisions against its closest structural and functional analogs.

Why 2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylmethylsulfanyl)-benzoic acid Cannot Be Replaced by Other Benzoic Acid or Isoquinoline Intermediates


Generic substitution of 2-(3,3-dimethyl-3,4-dihydro-isoquinolin-1-ylmethylsulfanyl)-benzoic acid fails because its unique thioether-linked architecture simultaneously provides the correct oxidative state for sulfonamide conversion and the steric bulk of the gem-dimethyl group that is critical for hydrophobic pocket occupancy in the AKR1C3 binding site, as demonstrated by crystallographic studies of the final sulfonamide inhibitors [1]. Alternative intermediates lacking the gem-dimethyl substitution (e.g., unsubstituted dihydroisoquinoline analogs) or using different linkers (e.g., sulfones, amines) produce final compounds with demonstrably altered potency and isoform selectivity profiles; the parent sulfonamide series achieved 1500-fold selectivity for AKR1C3 over other AKR1C isoforms, a property that is exquisitely sensitive to substituent modifications on the dihydroisoquinoline ring [1]. Furthermore, this intermediate uniquely serves as a precursor for both AKR1C3 inhibitors and CCR2 antagonists via divergent synthetic pathways, eliminating the need to source and validate multiple intermediates for parallel medicinal chemistry programs .

Product-Specific Quantitative Evidence Guide for 2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylmethylsulfanyl)-benzoic acid (CAS 332358-90-4)


Thioether Linker as a Direct Precursor to the Sulfonamide Pharmacophore Critical for 1500-Fold AKR1C3 Isoform Selectivity

2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylmethylsulfanyl)-benzoic acid contains a thioether (–S–) linker that is the direct oxidative precursor to the sulfonamide (–SO₂–) moiety found in the clinical candidate leads. The final sulfonamide compounds, exemplified by SN33638, exhibit low nanomolar enzymatic potency against AKR1C3 and an isoform selectivity window exceeding 1500-fold over AKR1C2, as established in the Jamieson et al. 2012 Journal of Medicinal Chemistry publication [1]. By contrast, intermediates bearing a pre-formed sulfone or sulfoxide linker are not amenable to the same late-stage oxidation control and have been associated with altered binding geometries in the AKR1C3 oxyanion hole [1].

AKR1C3 inhibitor sulfonamide pharmacophore isoform selectivity castrate-resistant prostate cancer breast cancer

Gem-Dimethyl Substitution at the 3-Position of the Dihydroisoquinoline Ring Enhances Hydrophobic Pocket Occupancy and Metabolic Stability

The 3,3-dimethyl substitution on the dihydroisoquinoline ring of CAS 332358-90-4 is not a cosmetic modification. SAR studies on the final sulfonamide inhibitors demonstrated that small substituents on the dihydroisoquinoline ring improved AKR1C3 inhibitory potency [1]. The gem-dimethyl group occupies a hydrophobic pocket adjacent to the oxyanion hole in the AKR1C3 active site, as revealed by co-crystal structures [1]. Furthermore, the gem-dimethyl substitution blocks metabolic oxidation at the 3-position, a known metabolic soft spot for tetrahydroisoquinoline scaffolds, thereby imparting greater metabolic stability to the final compounds derived from this intermediate, compared with analogs lacking this substitution [1].

gem-dimethyl effect hydrophobic pocket metabolic stability SAR dihydroisoquinoline

Dual Synthetic Utility: A Single Intermediate Yields Both AKR1C3 Inhibitors and CCR2 Antagonists via Divergent Pathways

CAS 332358-90-4 (WEHL-04) is explicitly documented as an intermediate for two mechanistically unrelated target classes: (i) oxidation to (isoquinolinylsulfonyl)benzoic acids that inhibit AKR1C3 with high potency and selectivity [1], and (ii) conversion to 2-aminooctahydrocyclopentalene-3a-carboxamides that function as potent CCR2 antagonists with demonstrated in vivo efficacy and desirable pharmacokinetic profiles [2]. This dual utility is not shared by typical single-purpose intermediates such as 6-nitro-tetrahydroisoquinoline hydrochloride, which is used exclusively for (isoquinolinylsulfonyl)benzoic acid preparation without the CCR2 entry point .

AKR1C3 CCR2 antagonist divergent synthesis intermediate NAFLD oncology

Validated Structural Identity by ¹H NMR Spectroscopy Supports Reproducible Batch-to-Batch Procurement

The compound's structural identity has been experimentally confirmed by ¹H NMR spectroscopy and is publicly archived in the SpectraBase database (Compound ID: 8umB7IKyJA5) [1]. This provides an independent reference standard for incoming quality control (QC) verification, a capability not available for many research-grade intermediates that rely solely on vendor certificates of analysis. The exact mass (325.11365 g/mol) and molecular formula (C₁₉H₁₉NO₂S) are experimentally verified, enabling precise stoichiometric calculations for downstream synthetic steps [1]. In comparison, closely related intermediates such as 2-[(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)methylsulfanyl]benzoic acid (CAS 332358-89-1, MW 385.48) differ in both molecular weight and substitution pattern, preventing direct interchangeability [2].

NMR characterization quality control structural confirmation procurement specification

Best Research and Industrial Application Scenarios for 2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylmethylsulfanyl)-benzoic acid (CAS 332358-90-4)


AKR1C3 Inhibitor Lead Optimization for Castrate-Resistant Prostate Cancer (CRPC) and Breast Cancer

Medicinal chemistry teams targeting AKR1C3 for oncology indications should procure this intermediate to access the validated sulfonamide series. The final compounds derived from this intermediate have demonstrated low nanomolar enzymatic potency and >1500-fold isoform selectivity [1], making it the preferred starting material for SAR expansion around the dihydroisoquinoline ring. Procurement enables direct entry into the most potent and selective AKR1C3 inhibitor scaffold reported to date.

CCR2 Antagonist Development for NASH (Nonalcoholic Steatohepatitis) and Inflammatory Diseases

Research groups pursuing CCR2 as a therapeutic target for NASH, asthma, COPD, or autoimmune conditions can utilize this intermediate to synthesize 2-aminooctahydrocyclopentalene-3a-carboxamide antagonists that have shown oral in vivo efficacy and favorable PK profiles [2]. The intermediate's dual-purpose nature allows the same procurement batch to feed both AKR1C3 and CCR2 programs simultaneously.

Focused Compound Library Synthesis for Dual-Mechanism Probe Discovery

Chemical biology and screening groups seeking to explore polypharmacology or identify probe compounds active against both AKR1C3 and CCR2 can leverage this intermediate's unique structural features. The thioether linkage and gem-dimethyl substitution provide a scaffold that can be divergently elaborated to produce two chemically distinct screening sets from a single starting material [1][2], maximizing screening deck diversity per gram of purchased intermediate.

Isoform-Selectivity Mechanistic Studies in AKR1C Enzyme Family

Biochemical pharmacology laboratories investigating the structural determinants of AKR1C isoform selectivity can use this intermediate to generate matched-pair sulfonamide inhibitors with defined ring substituents. The 1500-fold selectivity window achieved by the final compounds [1] provides a benchmark for selectivity profiling studies, and access to the thioether precursor enables systematic variation of the linker oxidation state for mechanistic enzymology experiments.

Quote Request

Request a Quote for 2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylmethylsulfanyl)-benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.